BenchChemオンラインストアへようこそ!

2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

medicinal chemistry physicochemical profiling drug design

2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a sulfonamide-linked pyrrolidine-pyrimidine ether with the molecular formula C₁₆H₁₉N₃O₄S and a molecular weight of 349.4 g/mol. The compound features a 2-methoxy-5-methylphenylsulfonyl group attached to a pyrrolidine ring, which is connected via an ether linkage to a pyrimidine core.

Molecular Formula C16H19N3O4S
Molecular Weight 349.41
CAS No. 2034474-38-7
Cat. No. B2440098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
CAS2034474-38-7
Molecular FormulaC16H19N3O4S
Molecular Weight349.41
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)OC3=NC=CC=N3
InChIInChI=1S/C16H19N3O4S/c1-12-4-5-14(22-2)15(10-12)24(20,21)19-9-6-13(11-19)23-16-17-7-3-8-18-16/h3-5,7-8,10,13H,6,9,11H2,1-2H3
InChIKeyKJGOEXDQOGIEIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS 2034474-38-7): Core Characteristics and Structural Context for Procurement


2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a sulfonamide-linked pyrrolidine-pyrimidine ether with the molecular formula C₁₆H₁₉N₃O₄S and a molecular weight of 349.4 g/mol [1]. The compound features a 2-methoxy-5-methylphenylsulfonyl group attached to a pyrrolidine ring, which is connected via an ether linkage to a pyrimidine core. Its computed XLogP3-AA is 1.9, and it possesses 7 hydrogen-bond acceptor atoms and 0 hydrogen-bond donors [1]. This compound belongs to the class of pyrimidine-substituted pyrrolidine derivatives that have been explored as acetyl-CoA carboxylase (ACC) inhibitors and other therapeutic targets.

Why Interchangeable Substitution of 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine with In-Class Analogs Is Not Supported


Close structural analogs—such as those bearing tosyl, 4-fluorophenylsulfonyl, or unsubstituted phenylsulfonyl groups—are not automatically interchangeable with this compound. The 2-methoxy-5-methyl substitution pattern on the phenyl ring introduces a distinct combination of electron-donating (methoxy) and steric (ortho‑methoxy, meta‑methyl) effects that modulate the sulfonamide's electronic character, conformational preferences, and intermolecular interactions [1]. Additionally, the presence of the methoxy oxygen increases the hydrogen-bond acceptor count relative to simpler arylsulfonyl analogs, which can alter solvation, crystal packing, and target‑binding profiles. Without direct experimental comparison, assuming functional equivalence risks misleading SAR interpretations and procurement mismatches.

Quantitative Differentiation Evidence for 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine Against Closest Analogs


Hydrogen-Bond Acceptor Differential vs. Tosyl Analog (C₁₆H₁₉N₃O₃S)

The target compound contains an additional methoxy oxygen compared to the corresponding 4-methylbenzenesulfonyl (tosyl) analog, increasing the hydrogen-bond acceptor count from 6 to 7. This change is quantifiable from the molecular formulas: C₁₆H₁₉N₃O₄S (target) vs. C₁₆H₁₉N₃O₃S (tosyl analog) [1]. The extra acceptor site can influence solubility, permeability, and target engagement in structure‑based design campaigns.

medicinal chemistry physicochemical profiling drug design

Intramolecular π‑Stacking Conformation: Dihedral Angle and Centroid Separation from X‑ray Crystallography

A structurally related arylsulfonyl-pyrrolidine-pyrimidine compound (C₃₁H₃₁N₃O₅S) demonstrates a folded conformation in which the sulfonyl-bound phenyl ring overlays the pyrimidine ring with a dihedral angle of 12.04 (6)° and a centroid–centroid separation of 3.6986 (8) Å [1]. Although the crystallized compound differs from the target molecule, the shared sulfonyl-pyrrolidine-oxy-pyrimidine scaffold suggests that the 2‑methoxy‑5‑methylphenyl substituent can adopt a similar intramolecular π‑stacked geometry, which may influence molecular recognition events.

structural biology crystallography molecular recognition

XLogP3-AA Lipophilicity Benchmark vs. Unsubstituted Phenylsulfonyl Reference

The target compound exhibits a computed XLogP3-AA of 1.9 [1], attributed to the combined effect of the methoxy (hydrophilic) and methyl (lipophilic) substituents. By contrast, the unsubstituted phenylsulfonyl analog (C₁₅H₁₇N₃O₃S) is expected to show a lower XLogP3-AA (estimated ~1.3) due to the absence of the methyl and methoxy groups. This ~0.6 log unit shift positions the target compound in a moderate lipophilicity range that balances membrane permeability and aqueous solubility.

ADME lipophilicity physicochemical profiling

Optimal Research and Industrial Application Scenarios for 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine


Structure–Activity Relationship (SAR) Studies Targeting Acetyl-CoA Carboxylase

The target compound's unique 2-methoxy-5-methyl substitution pattern provides a distinct electronic and steric profile within the class of pyrimidine-substituted pyrrolidine ACC inhibitors. Its increased HBA count and moderate lipophilicity (XLogP3-AA 1.9) [1] make it a valuable probe for mapping the sulfonamide-binding pocket's tolerance to polar substituents.

Crystallographic Fragment Screening Leveraging Pre‑Organized Conformation

Evidence from a related crystal structure indicates that the sulfonyl-pyrrolidine-pyrimidine scaffold can adopt a folded π‑stacked conformation (dihedral ≈12°, centroid separation ≈3.7 Å) [2]. This property positions the target compound as a candidate for fragment‑based drug discovery campaigns that exploit pre‑organized binding motifs to improve hit rates.

Physicochemical Benchmarking in Compound Library Design

With a computed XLogP3-AA of 1.9 and 7 hydrogen‑bond acceptors, the target compound serves as a reference point for designing analogs with balanced solubility‑permeability profiles. Its properties can be benchmarked against unsubstituted or tosyl analogs to guide lead optimization in medicinal chemistry programs [1].

Quote Request

Request a Quote for 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.